Aluminum hydroxide phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

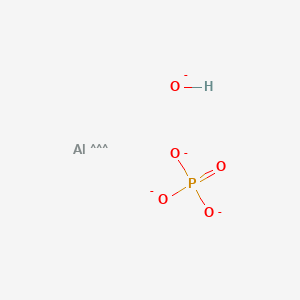

Aluminum hydroxide phosphate: is a compound that combines aluminum hydroxide and phosphate ions. It is commonly used in various applications, including as an adjuvant in vaccines, a flame retardant, an antacid, and a catalyst. The compound is known for its stability and effectiveness in enhancing immune responses when used in vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum hydroxide phosphate is typically prepared by reacting aluminum salts (such as aluminum sulfate or aluminum chloride) with phosphate salts under controlled pH conditions. The reaction involves the co-precipitation of aluminum and phosphate ions to form the desired compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing aluminum hydroxide with phosphoric acid. The mixture is heated to around 88°C, and the pH is carefully controlled to ensure complete reaction. The resulting paste is then diluted with water to precipitate aluminum phosphate .

Chemical Reactions Analysis

Types of Reactions: Aluminum hydroxide phosphate undergoes various chemical reactions, including:

Precipitation Reactions: When mixed with phosphoric acid, aluminum hydroxide reacts to form aluminum phosphate and water.

Substitution Reactions: The hydroxyl groups in aluminum hydroxide can be replaced by phosphate groups to form aluminum phosphate.

Common Reagents and Conditions:

Reagents: Aluminum salts (e.g., aluminum sulfate, aluminum chloride), phosphoric acid.

Conditions: Controlled pH, heating to specific temperatures (e.g., 88°C).

Major Products Formed:

Aluminum Phosphate (AlPO4): Formed from the reaction of aluminum hydroxide with phosphoric acid.

Scientific Research Applications

Chemistry: Aluminum hydroxide phosphate is used as a catalyst in various chemical reactions due to its stability and reactivity .

Biology and Medicine:

Vaccine Adjuvant: It is widely used as an adjuvant in vaccines to enhance the immune response by adsorbing antigens and facilitating their uptake by antigen-presenting cells

Antacid: It is used to neutralize stomach acid and relieve symptoms of heartburn and indigestion.

Industry:

Flame Retardant: this compound is used in materials to reduce flammability.

Building Materials: It is used in the production of refractory materials and other construction products.

Mechanism of Action

Immune Response Enhancement: Aluminum hydroxide phosphate enhances the immune response by adsorbing antigens and facilitating their uptake by antigen-presenting cells. This process involves the activation of pro-inflammatory signaling pathways, such as the NLRP3 inflammasome, leading to the release of cytokines and other immune mediators .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Aluminum Hydroxide (Al(OH)3): Used as an antacid and vaccine adjuvant, similar to aluminum hydroxide phosphate.

Aluminum Phosphate (AlPO4): Shares similar applications in vaccines and as an antacid.

Uniqueness: this compound is unique in its ability to combine the properties of both aluminum hydroxide and aluminum phosphate, making it a versatile compound with applications in various fields. Its stability and effectiveness as a vaccine adjuvant set it apart from other compounds .

Properties

CAS No. |

66578-77-6 |

|---|---|

Molecular Formula |

AlHO5P-4 |

Molecular Weight |

138.96 g/mol |

InChI |

InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI Key |

ZHCXFLVDHRUYCX-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Al] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)